Superior Inhibition of LPS-Induced Nitric Oxide in Microglial BV-2 Cells Compared to Lupeol
In a direct, cross-study comparable assay, 29-Nor-20-oxolupeol demonstrates a >2-fold improvement in inhibiting LPS-induced nitric oxide (NO) production in murine BV-2 microglial cells relative to the parent compound lupeol [1]. This assay is a standard model for evaluating anti-neuroinflammatory potential .
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 44.21 µM |
| Comparator Or Baseline | Lupeol: IC50 > 100 µM |
| Quantified Difference | Target compound is at least 2.26 times more potent based on IC50 values. |
| Conditions | Murine BV-2 microglial cells, LPS stimulation, 24-hour treatment, Griess assay. |
Why This Matters
This quantitative potency difference justifies the selection of 29-Nor-20-oxolupeol over lupeol for studies focused on microglial NO modulation, where higher potency can translate to lower required dosages and reduced off-target effects.
- [1] Kim, D. H., Lee, T. H., Subedi, L., Kim, S. Y., & Lee, K. R. (2019). Chemical constituents of Impatiens balsamina stems and their biological activities. Natural Product Sciences, 25(2), 130-135. View Source
